molecular formula C27H27NSi B12712226 Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- CAS No. 80930-67-2

Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl-

Cat. No.: B12712226
CAS No.: 80930-67-2
M. Wt: 393.6 g/mol
InChI Key: MKBGZLRQDBPJFQ-UHFFFAOYSA-N
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Description

Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl-: is an organosilicon compound that features a silanamine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- typically involves the reaction of triphenylsilane with N-methyl-N-(2-phenylethyl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction may produce silane derivatives.

Scientific Research Applications

Chemistry: In chemistry, Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- is used as a precursor for the synthesis of various organosilicon compounds. It is also studied for its reactivity and potential as a catalyst in organic reactions.

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to certain bioactive amines makes it a candidate for studying interactions with biological targets.

Medicine: In medicinal chemistry, Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Phenethylamine: A simple amine with a phenethyl group, known for its role as a neurotransmitter.

    Triphenylsilane: A silane compound with three phenyl groups, used in various chemical reactions.

    N-methyl-N-(2-phenylethyl)amine: An amine with structural similarity to the compound .

Uniqueness: Silanamine, N-methyl-N-(2-phenylethyl)-1,1,1-triphenyl- is unique due to its combination of a silanamine core with both phenethyl and triphenyl substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

80930-67-2

Molecular Formula

C27H27NSi

Molecular Weight

393.6 g/mol

IUPAC Name

N-methyl-2-phenyl-N-triphenylsilylethanamine

InChI

InChI=1S/C27H27NSi/c1-28(23-22-24-14-6-2-7-15-24)29(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21H,22-23H2,1H3

InChI Key

MKBGZLRQDBPJFQ-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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